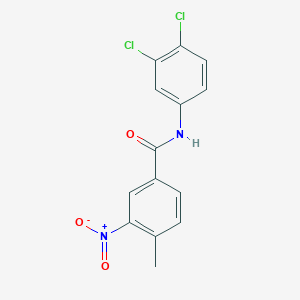

N-(3,4-二氯苯基)-4-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

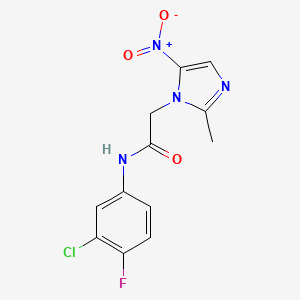

“N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (-NO2), and two chlorine atoms attached to the benzene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3,4-dichloroaniline) with a suitable acid derivative (like 4-methyl-3-nitrobenzoyl chloride). This is a common method for forming amide bonds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with chlorine atoms at the 3 and 4 positions of the benzene ring, a nitro group at the 3 position, and a methyl group at the 4 position of the benzamide .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the amide could be hydrolyzed to yield an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups would likely make it more soluble in polar solvents .科学研究应用

电生理效应

一项研究探讨了相关化合物 BRL-32872 的电生理影响,该化合物具有相似的硝基苯甲酰胺结构。对该化合物的潜在抗心律失常特性进行了检查,特别是其阻断豚鼠心脏制剂中钾和钙通道的能力。研究结果表明,此类化合物可能对心律失常具有治疗意义 (Bril 等,1995)。

抗癌应用

另一项研究重点关注同类化合物 HO-221,该化合物正在作为抗癌剂开发。该研究解决了因水溶性低而导致口服吸收差的挑战,采用湿法珠磨法制备亚微米级颗粒,从而提高了动物模型中的溶出度和口服吸收率 (近藤等,1993)。

抗惊厥特性

对一系列 4-硝基-N-苯基苯甲酰胺的研究(与本化合物在结构上相关)揭示了显着的抗惊厥特性。该研究强调了这些化合物在治疗癫痫方面的潜力,某些衍生物在标准抗惊厥试验中显示出疗效 (Bailleux 等,1995)。

抗菌活性

合成了 N-(烷基(芳基)氨基甲酰基)-4-硝基苯甲酰胺的镍和铜配合物,并评估了它们的抗菌功效。研究表明,硝基苯甲酰胺衍生物的金属配合物可以作为有效的抗菌剂,在抑制细菌生长方面优于其配体对应物 (Saeed 等,2010)。

晶体工程

研究了硝基苯甲酰胺衍生物在晶体工程中的作用,特别是在通过氢键和卤键形成分子带中的作用。这些相互作用对于设计具有特定结构和功能特性的材料至关重要 (Saha 等,2005)。

未来方向

The potential uses and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new pharmaceuticals, as a precursor in chemical synthesis, or in materials science .

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-10-4-5-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERDZOZONQODBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)

![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)